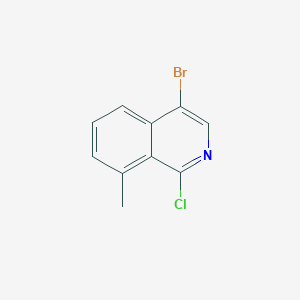

4-Bromo-1-chloro-8-methylisoquinoline

説明

Chemical Identity and Classification

4-Bromo-1-chloro-8-methylisoquinoline belongs to the heterocyclic aromatic compound family, specifically classified as a halogenated isoquinoline derivative. The compound features a nitrogen-containing heterocyclic structure with a fused benzene-pyridine ring system characteristic of the isoquinoline family. This particular derivative is distinguished by the presence of two halogen substituents and one methyl group attached to the isoquinoline core structure.

The compound exhibits the fundamental properties associated with isoquinoline derivatives, including aromatic character and basic nitrogen functionality. Isoquinoline itself serves as a weak base with a pKa value of 5.14, and derivatives maintain similar chemical behavior patterns influenced by their specific substituent arrangements. The classification places this compound within the broader category of nitrogen-containing heterocycles that have gained significant attention for their diverse chemical properties and synthetic applications.

Within the chemical taxonomy, this compound represents a multiply-substituted isoquinoline derivative where the halogen atoms and methyl group significantly influence the electronic distribution and reactivity of the parent isoquinoline structure. The compound's classification extends to specialized categories including halogenated heterocycles and substituted quinoline derivatives, reflecting its complex chemical nature.

Historical Context in Isoquinoline Chemistry

The historical development of isoquinoline chemistry provides essential context for understanding the significance of this compound within this field. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This discovery marked the beginning of extensive research into isoquinoline derivatives and their chemical properties.

Following the initial isolation, Weissgerber developed a more efficient isolation method in 1914 through selective extraction of coal tar, exploiting the fact that isoquinoline exhibits greater basicity compared to quinoline. These early developments established the foundation for systematic investigation of isoquinoline derivatives and their synthetic modification.

The broader field of isoquinoline alkaloid research has revealed approximately 2,500 known isoquinoline alkaloids, primarily found in plant families including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. This extensive natural occurrence has driven continued interest in synthetic isoquinoline derivatives, including specialized compounds like this compound.

Recent research developments between 2019 and 2023 have demonstrated continued innovation in isoquinoline chemistry, with over 250 molecules exhibiting broad ranges of biological activities being isolated and characterized. This ongoing research activity highlights the sustained importance of isoquinoline derivatives in contemporary chemical research.

Structural Features and Molecular Characteristics

The molecular structure of this compound presents a complex arrangement of functional groups attached to the isoquinoline backbone. The compound possesses a molecular formula of C₁₀H₇BrClN and exhibits a molecular weight of 256.52 grams per mole. The structural arrangement features a bicyclic system with the nitrogen atom incorporated into the pyridine ring portion of the isoquinoline framework.

The specific positioning of substituents creates unique electronic and steric environments within the molecule. The bromine atom occupies position 4, the chlorine atom position 1, and the methyl group position 8 of the isoquinoline ring system. This substitution pattern results in significant electronic effects that influence the compound's chemical reactivity and physical properties.

The aromatic character of the isoquinoline system remains intact despite the presence of multiple substituents, with the fused ring structure maintaining delocalized electron systems. The presence of halogen atoms introduces electron-withdrawing effects that modify the electron density distribution throughout the molecular framework, particularly affecting the reactivity at various positions within the ring system.

Table 1: Molecular Characteristics of this compound

The three-dimensional conformational characteristics of the molecule reflect the planar nature of the aromatic ring system with substituents extending from the plane according to their bonding requirements. The halogen atoms, being larger than hydrogen, introduce steric considerations that influence molecular interactions and packing arrangements in crystalline forms.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The official International Union of Pure and Applied Chemistry name is this compound, which clearly indicates the positions and nature of all substituents on the isoquinoline core.

The systematic naming convention begins with the base structure isoquinoline, followed by positional descriptors and substituent identifications. The numerical prefixes 4-, 1-, and 8- indicate the specific positions where the bromine, chlorine, and methyl substituents are attached, respectively. This nomenclature system ensures unambiguous identification of the compound's structure.

Alternative designations for this compound include various synonyms used in chemical databases and literature. The compound appears in chemical suppliers' catalogs under designations such as EN300-397955, representing vendor-specific identification codes. These alternative identifiers facilitate compound identification across different chemical supply systems and research databases.

Table 2: Nomenclature and Identification Systems

The Simplified Molecular Input Line Entry System notation for this compound is CC1=C2C(=CC=C1)C(=CN=C2Cl)Br, providing a text-based representation of the molecular structure that facilitates computational analysis and database searches. This notation system allows for precise structural communication in digital chemical information systems.

特性

IUPAC Name |

4-bromo-1-chloro-8-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-3-2-4-7-8(11)5-13-10(12)9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYMDOFDUZKDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367789-53-4 | |

| Record name | 4-bromo-1-chloro-8-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-8-methylisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of 1-chloro-8-methylisoquinoline using bromine in nitrobenzene as a solvent . This reaction proceeds under heating conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

化学反応の分析

Types of Reactions

4-Bromo-1-chloro-8-methylisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.

科学的研究の応用

Medicinal Chemistry

4-Bromo-1-chloro-8-methylisoquinoline has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Research indicates that compounds within the isoquinoline family can exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that halogenated isoquinolines possess antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study conducted on similar isoquinoline derivatives demonstrated their effectiveness against specific cancer cell lines, highlighting the potential of this compound in anticancer drug development.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its reactivity allows for various transformations, leading to the creation of more complex molecules.

Synthesis Pathways :

The synthesis typically involves electrophilic aromatic substitution reactions, where starting materials undergo bromination and chlorination processes. For example:

Applications in Synthesis :

- Used as an intermediate for synthesizing other isoquinoline derivatives.

- Facilitates the preparation of compounds with diverse functional groups for further research.

Analytical Chemistry

In analytical chemistry, this compound has been utilized as a probe in fluorescence studies. Its unique structural features allow it to interact with various analytes.

Fluorescence Studies :

Research has demonstrated that derivatives of isoquinolines exhibit different fluorescent properties depending on solvent polarity and ionic strength. This property can be exploited for detecting metal ions or other small molecules in solution.

Example Application : A study involving a naphthalimide derivative synthesized from related compounds showed its ability to detect Cu²⁺ ions in acetonitrile solutions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromoisoquinoline | Bromine at position 4 | Used as an intermediate in organic synthesis |

| 4-Chloroisoquinoline | Chlorine at position 4 | Exhibits different reactivity patterns |

| 7-Methylisoquinoline | Methyl group at position 7 | Serves as a precursor for various derivatives |

| 4-Bromo-3-methylisoquinoline | Bromine at position 4, methyl at 3 | Investigated for distinct biological activities |

作用機序

The mechanism of action of 4-Bromo-1-chloro-8-methylisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key differences between 4-bromo-1-chloro-8-methylisoquinoline and its analogs:

Key Observations:

Substituent Position Effects: Bromine at position 4 (target compound) vs. 5 (5-bromo-8-chloroisoquinoline) alters electronic distribution. Position 4 bromine may enhance electrophilic substitution reactivity compared to position 5 .

Halogen vs. Alkyl/Methoxy Groups: Chlorine at position 1 (target) vs. position 8 (5-bromo-8-chloroisoquinoline) may influence intermolecular interactions. Chlorine’s electronegativity could enhance dipole moments in the latter . Methoxy groups (electron-donating via resonance) increase polarity compared to methyl groups, affecting solubility and biological membrane permeability .

Safety Profiles :

- Chlorine and bromine substitutions correlate with hazards such as respiratory irritation (H335) and skin/eye irritation (H315/H319) . The target compound’s methyl group may mitigate acute toxicity compared to methoxy or nitro derivatives.

生物活性

4-Bromo-1-chloro-8-methylisoquinoline (CAS No. 1367789-53-4) is a heterocyclic organic compound belonging to the isoquinoline family. Its molecular formula is C10H7BrClN, characterized by a fused benzene and pyridine ring structure with bromine and chlorine substituents at the 4 and 1 positions, respectively, and a methyl group at the 8 position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of bromine and chlorine atoms influences its binding affinity and specificity, which can modulate biochemical pathways. The compound has shown potential in several therapeutic areas, particularly in cancer research where isoquinoline derivatives have been explored for their antiproliferative effects against various cancer cell lines .

Antiproliferative Effects

Research indicates that isoquinoline derivatives exhibit significant antiproliferative activities. For instance, structural optimization studies on related isoquinoline compounds have demonstrated that specific substitutions can enhance their efficacy against cancer cell lines. In one study, a derivative similar to this compound showed an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent inhibitory activity .

Table 1: Antiproliferative Activity of Isoquinoline Derivatives

| Compound | IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Lycobetaine | 0.34 | 11.3 | |

| Sanguinarine | 0.96 | 2.0 |

Case Studies

Case Study 1: Antitumor Activity

A study focusing on the structural optimization of isoquinoline derivatives reported that certain modifications led to enhanced antitumor activities. The compound's ability to induce G1 cell cycle arrest and apoptosis in cancer cells was noted, suggesting mechanisms that warrant further investigation .

Case Study 2: Enzyme Interaction

The interaction of this compound with specific enzymes has been explored in biochemical assays, demonstrating its potential as a probe for studying enzyme kinetics and inhibition mechanisms .

Synthesis and Chemical Reactions

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, making it valuable for developing more complex organic molecules.

Industrial Applications

In addition to its research applications, this compound is being explored for potential uses in the production of specialty chemicals and materials due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1-chloro-8-methylisoquinoline, and how can structural purity be validated?

- Methodology :

- Synthesis : Begin with a methyl-substituted isoquinoline precursor. Introduce bromine at the 4-position via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂/FeBr₃ at 0–5°C). Subsequent chlorination at the 1-position can be achieved using POCl₃ in DMF .

- Validation : Use single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry and substituent positions. Key parameters include R factor (<0.05) and mean σ(C–C) bond length deviations (e.g., 0.004 Å) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0–5°C | 65–70 | ≥98% |

| Chlorination | POCl₃, DMF, 80°C | 75–80 | ≥95% |

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for halogenated isoquinolines?

- Methodology :

- NMR Analysis : Assign peaks using 2D techniques (¹H-¹³C HSQC, HMBC) to distinguish between bromine/chlorine-induced deshielding effects. For example, C-4 (Br-substituted) shows downfield shifts (~δ 130–135 ppm in ¹³C NMR) .

- IR Validation : Compare experimental C–Br (550–600 cm⁻¹) and C–Cl (750–800 cm⁻¹) stretching frequencies with DFT-calculated values to identify anomalies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in 8-methylisoquinoline derivatives?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density distributions. The 4-position’s higher electron density (due to methyl group resonance effects) favors bromination .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., σ-complex formation during EAS).

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

- Methodology :

- SC-XRD Analysis : Identify weak interactions (e.g., C–H⋯O/N) that stabilize the crystal lattice. For example, chains along the a-axis formed by C–H⋯O(arene) interactions reduce solubility in polar solvents .

- Solubility Testing : Correlate lattice energy (calculated via DSC) with experimental solubility in DMSO/water mixtures.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for halogenated isoquinolines?

- Methodology :

- Cross-Validation : Compare SC-XRD bond lengths (e.g., C–Br = 1.89 Å) with DFT-optimized geometries. Deviations >0.02 Å suggest structural disorder .

- Impurity Profiling : Use LC-MS to detect halogen-exchange byproducts (e.g., Br/Cl scrambling) that may skew NMR/IR results .

Experimental Design Considerations

Q. What strategies optimize reaction conditions for introducing multiple halogens on methyl-substituted isoquinolines?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。